molecular formula C17H18ClN5O3 B6532978 N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-ethoxyacetamide CAS No. 1040663-60-2

N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-ethoxyacetamide

Cat. No.: B6532978
CAS No.: 1040663-60-2
M. Wt: 375.8 g/mol
InChI Key: ANCDZMVNXIDWEA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of such compounds typically involves a 1,2,4-triazole ring, which is a type of heterocyclic compound . The exact molecular structure of this specific compound is not available in the literature.


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds typically depend on their exact molecular structure. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the literature .

Safety and Hazards

The safety and hazards associated with such compounds depend on their exact molecular structure and their biological activities. Unfortunately, specific information about the safety and hazards of this compound is not available in the literature .

Future Directions

Future research could focus on elucidating the exact synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. This would provide a more comprehensive understanding of the compound and could potentially lead to the development of new therapeutic agents .

Properties

IUPAC Name

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O3/c1-2-25-11-15(24)19-9-10-26-16-8-7-14-20-21-17(23(14)22-16)12-5-3-4-6-13(12)18/h3-8H,2,9-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCDZMVNXIDWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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